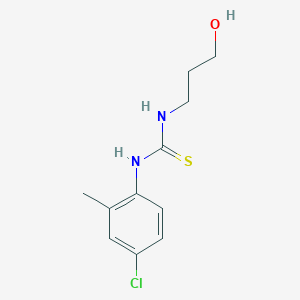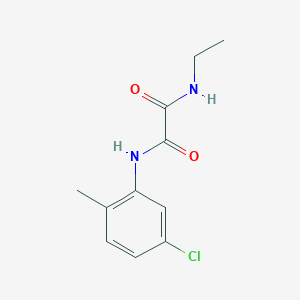
N-(4-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)thiourea
Overview
Description
N-(4-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)thiourea, also known as CMPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the thiourea family, which has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)thiourea is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition may contribute to the antitumor activity of this compound. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. This inhibition may contribute to the antimicrobial and antiviral activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of DNA topoisomerase II. This compound has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its antimicrobial and antiviral activity. In addition, this compound has been shown to possess antioxidant activity, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess a wide range of biological activities. However, there are also some limitations to working with this compound. It is a highly reactive compound, and it can be difficult to handle. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for research on N-(4-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)thiourea. One potential direction is to explore the potential therapeutic applications of this compound in vivo. This would involve studying the toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics. Another potential direction is to explore the mechanism of action of this compound in more detail. This could involve studying the interaction of this compound with its molecular targets, as well as its effects on cellular signaling pathways. Finally, future research could focus on developing derivatives of this compound with improved biological activity and reduced toxicity.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-N'-(3-hydroxypropyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, this compound has been shown to possess antiviral activity against herpes simplex virus type 1 and type 2.
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-hydroxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2OS/c1-8-7-9(12)3-4-10(8)14-11(16)13-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGZNMXUDREIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236593 | |
| Record name | N-(4-Chloro-2-methylphenyl)-N′-(3-hydroxypropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433253-63-5 | |
| Record name | N-(4-Chloro-2-methylphenyl)-N′-(3-hydroxypropyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433253-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-2-methylphenyl)-N′-(3-hydroxypropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4705438.png)


![N-(4-isopropylphenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705450.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4705453.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4705459.png)
![(3-methyl-2-thienyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B4705471.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4705477.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705485.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B4705493.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4705502.png)
![5-{[(2-furylmethyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4705503.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4705505.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4705508.png)